molecular formula C24H25FN4O2 B13413638 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole

6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole

Cat. No.: B13413638
M. Wt: 420.5 g/mol
InChI Key: LLIWRHGEHGEQJI-UHFFFAOYSA-N
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Description

6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole (CAS 531524-17-1) is a complex dimeric compound of significant interest in pharmaceutical research and development. With a molecular formula of C24H25FN4O2 and a molecular weight of 420.48 g/mol, this compound serves as a critical chemical reference standard . It is specifically recognized as a known impurity in certain antipsychotic active pharmaceutical ingredients (APIs), namely Risperidone Dimer Impurity and Iloperidone Impurity 13 . The accurate identification and quantification of such impurities are essential in analytical chemistry for ensuring drug quality, safety, and regulatory compliance. The compound's structure, which incorporates two benzisoxazole moieties linked through piperidine groups, is related to a class of 3-piperidinyl-substituted 1,2-benzisoxazoles that have been extensively studied for their central nervous system (CNS) activity and serotonin receptor antagonism . Furthermore, research into novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives has demonstrated potent antiproliferative effects against a panel of human carcinoma cell lines in structure-activity relationship studies, highlighting the broader research potential of this chemical scaffold beyond impurity profiling . This product is intended for use in-house as a high-quality standard for analytical testing, method development, and stability studies. It is supplied for research purposes and must be stored under recommended conditions to ensure stability.

Properties

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

6-fluoro-3-[1-(3-piperidin-4-yl-1,2-benzoxazol-6-yl)piperidin-4-yl]-1,2-benzoxazole

InChI

InChI=1S/C24H25FN4O2/c25-17-1-3-19-21(13-17)30-28-24(19)16-7-11-29(12-8-16)18-2-4-20-22(14-18)31-27-23(20)15-5-9-26-10-6-15/h1-4,13-16,26H,5-12H2

InChI Key

LLIWRHGEHGEQJI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=CC(=C3)N4CCC(CC4)C5=NOC6=C5C=CC(=C6)F

Origin of Product

United States

Preparation Methods

Method A: Salt Formation and Coupling Approach

This method is described in patent WO2010082110A2 and involves the following key steps:

  • Starting Material Preparation:
    6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole (free base or hydrochloride salt) is dissolved in water, followed by addition of dichloromethane.

  • Base Treatment:
    The reaction mixture is treated with a base, preferably ammonia or sodium hydroxide, to convert the salt to the free base.

  • Salt Formation:
    The free base is converted to a tartarate salt by adding tartaric acid in methanol, followed by filtration.

  • Purification:
    The free base is regenerated by treatment with a suitable base and purified by repeating the salt formation and base treatment steps to improve purity.

  • Coupling Reaction:
    The purified 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride is reacted with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base and optionally metal halide catalysts (e.g., sodium iodide or potassium iodide) to form paliperidone.

  • Final Purification:
    Crude paliperidone is purified using a base in an organic solvent.

Bases Used:

  • Carbonates (sodium carbonate, potassium carbonate, cesium carbonate)
  • Alkoxides (C1-C4 alcohol alkoxides)
  • Organic tertiary amines (triethylamine, N-methyl morpholine, DBU, DBN, DABCO)

Key Notes:

  • The process emphasizes removal of impurities such as dimer compounds to less than 0.2%.
  • The purified intermediate is critical for the subsequent synthesis of paliperidone.

Method B: One-Pot Industrial Preparation

Described in Chinese patent CN111777601B, this method offers an environmentally friendly and cost-effective route:

  • Reaction Setup:
    Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in a C1-C4 aliphatic alcohol solvent (e.g., methanol, ethanol, isopropanol).

  • Addition of Hydroxylamine Hydrochloride:
    Hydroxylamine hydrochloride is added to the solution.

  • Base Addition and Reaction:
    An inorganic base (potassium hydroxide or sodium hydroxide) is added. The mixture reacts at 20–65 °C for 5–72 hours; optimal temperature is 40–45 °C.

  • Acidification:
    Concentrated hydrochloric acid is added dropwise to adjust the pH below 1.

  • Cooling and Crystallization:
    The mixture is cooled to 0–5 °C and maintained for 1–3 hours.

  • Filtration and Washing:
    The solid product is filtered, washed with purified water to remove inorganic salts, and dried.

Advantages:

  • Replaces triethylamine with alkali metal hydroxides, reducing environmental pollution.
  • Avoids isolation of oximation intermediates, simplifying operation and improving yield.
  • Mild reaction conditions and low cost make it suitable for industrial production.

Example Reaction Parameters:

Parameter Value/Range
Solvent Methanol (C1 alcohol)
Reaction Temperature 40–45 °C
Reaction Time 12 hours (typical)
Molar Ratio (4-(2,4-difluorobenzoyl)-piperidine HCl : Hydroxylamine HCl : Base) 1 : 1–2 : 3–5
Base Potassium hydroxide (50% solution)
Acidification Agent Concentrated HCl (36%)
Cooling Temperature 0–5 °C
Yield ~90.4%
Purity (HPLC) 99.82%

Data Tables

Physical and Chemical Properties of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

Property Value
Molecular Formula C12H14ClFN2O
Molecular Weight 256.7 g/mol
Melting Point 293–295 °C
Density 1.42 g/cm³ at 20 °C
Vapor Pressure 0.002–0.005 Pa (20–25 °C)
Solubility Slight in water, methanol (heated), DMSO (heated)
LogP (pH 7, 20 °C) -0.84
Physical Form White to off-white solid
Storage Conditions Sealed, dry, room temperature, dark place

Summary Comparison of Preparation Methods

Aspect Method A (Salt Formation & Coupling) Method B (One-Pot Industrial)
Starting Material 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole or its salts 4-(2,4-difluorobenzoyl)-piperidine hydrochloride
Reaction Type Multi-step with salt formation, base treatment, coupling One-pot oximation and cyclization
Base Used Ammonia, sodium hydroxide, carbonates, tertiary amines Potassium hydroxide or sodium hydroxide
Solvent Water, dichloromethane, methanol Methanol or other C1-C4 alcohols
Reaction Temperature Room temperature to mild heating 40–45 °C
Purification Repeated salt formation and base treatment Filtration and washing
Yield Not explicitly stated for intermediate ~90.4%
Purity (HPLC) High purity via repeated purification 99.82%
Environmental Impact Uses organic amines, metal halides Avoids triethylamine, less pollution
Industrial Suitability Suitable but more complex Highly suitable, cost-effective

Research Findings and Notes

  • The use of alkali metal hydroxides in Method B replaces environmentally problematic triethylamine, reducing waste and simplifying purification steps.
  • Method A emphasizes removal of dimer impurities and uses metal halide catalysts to improve coupling efficiency, critical for pharmaceutical-grade purity.
  • The "one-pot" method reduces intermediate isolation, which increases overall yield and lowers production costs, making it attractive for scale-up.
  • The hydrochloride salt form is preferred for stability and handling, commonly isolated by acidification and crystallization.
  • Analytical data such as HPLC purity (99.82%) , melting point, and NMR spectra confirm the identity and quality of the final product.

Chemical Reactions Analysis

Substitution Reactions at Piperidine Nitrogen

The piperidinyl group undergoes nucleophilic substitution with aromatic/heterocyclic acid chlorides to form derivatives with enhanced bioactivity. For example:

General Reaction:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole + R-CO-Cl → N-acylated derivatives

Notable Derivatives and Antiproliferative Activity :

Derivative (R Group)IC₅₀ (μM) Against HeLa Cells
5a (4-NO₂-phenyl)12.4
5d (2-thiophene)18.7
5k (3-pyridyl)15.9

Substitution with electron-withdrawing groups (e.g., nitro) or heterocycles (e.g., thiophene) enhances cytotoxicity .

Bioreductive Activation

Under hypoxia, the benzisoxazole moiety undergoes enzymatic reduction (via cytochrome P450/P450 reductase), cleaving the N–O bond to form an imine intermediate . Subsequent hydrolysis yields a ketone metabolite, facilitating β-elimination of phosphoramide mustard, a cytotoxic agent .

Mechanistic Pathway:

  • Reduction: Benzisoxazole → Imine intermediate

  • Hydrolysis: Imine → Ketone + NH₃

  • β-Elimination: Ketone → Phosphoramide mustard

Experimental Findings :

  • Prodrugs 4, 9, 12 showed 3–5× higher cytotoxicity than controls lacking the phosphoramide group.

  • NADPH-dependent metabolism in rat liver microsomes confirmed pathway validity.

Purification via Salt Formation

To remove dimer impurities (e.g., formula-2a ), the compound is converted to organic acid salts (e.g., tartrate, oxalate) and regenerated as free base .

Purification Steps:

  • Crude HCl salt → Treat with NH₃ in CH₂Cl₂ → Free base.

  • Salt Formation: Free base + tartaric acid → Tartrate salt (filtered).

  • Regeneration: Tartrate salt + NaOH → Pure free base.

Impact on Paliperidone Synthesis:

  • Reduces dimer impurity to <0.2% .

  • Ensures >99.7% HPLC purity for downstream use .

Stability and Degradation

The compound is stable under inert conditions but susceptible to hydrolysis in acidic/basic environments. Degradation studies via HPLC identified primary byproducts as hydrolyzed benzisoxazole and oxidized piperidine derivatives .

Scientific Research Applications

6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors in the brain, modulating their activity to produce therapeutic effects. The compound’s fluorine and piperidine groups enhance its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Key Structural Features:

  • Benzisoxazole Moieties : Both rings retain the 6-fluoro substitution, a critical feature for enhancing receptor affinity and metabolic stability in antipsychotic agents .
  • Piperidinyl Linkers : The dual piperidinyl groups may influence pharmacokinetic properties, such as blood-brain barrier permeability, and modulate interactions with dopaminergic and serotonergic receptors .

Structural Comparisons

Table 1: Structural and Molecular Properties of Related Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole C23H21FN4O2 420.45 Dual benzisoxazole cores; 6-fluoro substituents; piperidinyl linkers
Risperidone (C23H27FN4O2) C23H27FN4O2 410.49 Single benzisoxazole linked to pyrido-pyrimidinone via ethyl-piperidinyl chain
Iloperidone (C24H27FN2O4) C24H27FN2O4 426.48 Benzisoxazole connected to methoxyphenyl ethanone via propoxy-piperidinyl chain
Paliperidone Palmitate (C39H57FN4O4) C39H57FN4O4 664.89 Benzisoxazole esterified with palmitic acid; enhanced lipophilicity for depot formulations
S18327 (C23H24FN5O2) C23H24FN5O2 429.47 Benzisoxazole with imidazolinone substituent; high α1/α2-adrenergic receptor antagonism

Pharmacological Activity

  • Receptor Affinity: Risperidone: Potent dopamine D2 and serotonin 5-HT2A antagonist; effective in reducing positive and negative schizophrenia symptoms . Iloperidone: Broader receptor profile (D2/5-HT2A/α1-adrenergic antagonism) with lower extrapyramidal side effects (EPS) . Target Compound: Dual benzisoxazole structure may enhance 5-HT2A/D2 affinity, but absence of pyrido-pyrimidinone (as in risperidone) could alter efficacy .
  • Metabolism: Risperidone: Metabolized to paliperidone (9-hydroxyrisperidone) via CYP2D6; active metabolite contributes to prolonged action . Iloperidone: Undergoes O-dealkylation, N-dealkylation, and hydroxylation, producing metabolites like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .

Clinical and Preclinical Data

Table 2: Key Pharmacological and Clinical Profiles
Compound Indication Half-Life (hrs) Key Advantages Limitations
Risperidone Schizophrenia, Bipolar 3–20 (dose-dependent) Rapid efficacy; oral/injectable formulations EPS at high doses; weight gain
Iloperidone Schizophrenia 18–33 Low EPS risk; minimal weight gain Requires slow titration; QT prolongation
Paliperidone Schizophrenia 23 (oral) Once-monthly injectable; stable plasma levels Injection-site reactions
Target Compound (Theoretical) N/A Potential dual receptor modulation Unknown bioavailability; toxicity risks

Q & A

Basic: What are the key synthetic routes for synthesizing 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1: Preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole via nucleophilic substitution, where a fluoro-benzisoxazole intermediate reacts with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Functionalization of the piperidine nitrogen using alkylation or coupling agents (e.g., EDCI/HOBt) to introduce the second benzisoxazole-piperidinyl moiety .
  • Purification: Isolation of the hydrochloride salt (CAS 84163-13-3) via crystallization in ethanol/HCl improves purity .
    Key intermediates and reaction conditions are validated by NMR and HPLC (pH 6.5 ammonium acetate buffer) .

Advanced: How can computational methods optimize the synthesis and functionalization of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:

  • Predict reactivity: Identify optimal sites for substitutions by analyzing electron density maps and frontier molecular orbitals .
  • Optimize conditions: Simulate solvent effects, temperature, and catalyst interactions to reduce side reactions. For example, COMSOL Multiphysics can model heat transfer in exothermic steps .
  • Feedback loops: Integrate experimental data (e.g., reaction yields, purity) into machine learning models to refine computational predictions iteratively .

Basic: What analytical techniques are critical for validating the compound’s purity and structural integrity?

Methodological Answer:

  • HPLC: Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, adjusted with acetic acid) and acetonitrile (70:30 v/v) to resolve peaks for the parent compound and impurities .
  • NMR: ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., piperidinyl protons at δ 2.5–3.5 ppm, benzisoxazole aromatic protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., C₁₂H₁₃FN₂O for the free base, m/z calcd. 244.09) .

Advanced: How can structure-activity relationship (SAR) studies improve the biological activity of derivatives?

Methodological Answer:

  • Design strategy: Substitute the N-position of the piperidinyl group with electron-withdrawing groups (e.g., -CF₃) or aryl rings to enhance antibacterial activity .
  • In vitro testing: Evaluate minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with bulky substituents show improved membrane penetration .
  • Data analysis: Use multivariate regression to correlate logP, polar surface area, and MICs. For example, derivatives with logP > 3.5 exhibit 4-fold higher activity .

Advanced: How can researchers resolve discrepancies in bioactivity data across different studies?

Methodological Answer:

  • Standardize assays: Use consistent bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton broth) to minimize variability .
  • Control experiments: Include reference compounds (e.g., ciprofloxacin) in parallel assays to calibrate potency measurements .
  • Data normalization: Apply Z-score transformation to account for inter-lab variability in MIC values. Contradictory results often arise from differences in bacterial efflux pump expression or compound solubility .

Basic: What are the critical considerations for scaling up the synthesis from lab to pilot scale?

Methodological Answer:

  • Reactor design: Use continuous-flow reactors to manage exothermic reactions (e.g., condensation steps) and improve yield reproducibility .
  • Solvent selection: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream purification .
  • Process control: Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and adjust parameters in real time .

Advanced: How can AI-driven platforms accelerate the discovery of novel derivatives?

Methodological Answer:

  • Generative models: Train neural networks on existing benzisoxazole datasets to propose derivatives with optimized logD, solubility, and target binding .
  • Automated workflows: Integrate robotic synthesis platforms with AI for high-throughput screening. For example, AI prioritizes 10–20 candidates per batch based on predicted ADMET profiles .
  • Feedback systems: Use Bayesian optimization to iteratively refine synthesis protocols based on real-time yield and purity data .

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